

Application Note: Measurement of Carnitine Palmitoyltransferase 2 (CPT2) Enzyme Activity in Isolated Mitochondria

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CPT2

Cat. No.: B12381789

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carnitine Palmitoyltransferase 2 (**CPT2**) is a critical enzyme located on the inner mitochondrial membrane. It plays an essential role in the mitochondrial fatty acid β -oxidation pathway by converting long-chain acylcarnitines back into acyl-CoAs within the mitochondrial matrix.[1][2][3] This process is fundamental for energy production, particularly in high-energy-demand tissues like skeletal muscle, heart, and liver.[2] Dysregulation or deficiency of **CPT2** is associated with inherited metabolic disorders characterized by myalgia, rhabdomyolysis, and, in severe cases, liver failure and cardiomyopathy.[2][4][5] Therefore, the accurate measurement of **CPT2** activity in isolated mitochondria is crucial for diagnosing metabolic diseases, understanding disease mechanisms, and for the preclinical assessment of drug candidates that may affect fatty acid metabolism.[6]

This application note provides detailed protocols for the isolation of mitochondria from cell or tissue sources and the subsequent measurement of **CPT2** enzyme activity using a reliable spectrophotometric method.

Principle of the Assay

The activity of **CPT2** is typically measured by monitoring the reverse reaction, which is the formation of palmitoyl-CoA and L-carnitine from palmitoyl-L-carnitine and Coenzyme A (CoA). The rate of this reaction can be quantified using the thiol-reactive reagent 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent). The free thiol group of the Coenzyme A (CoA-SH) released during the reaction reduces the disulfide bond in DTNB, producing 2-nitro-5-thiobenzoate (TNB), a yellow-colored product.[7] The rate of TNB formation is directly proportional to **CPT2** activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.[7]

To ensure specificity for **CPT2**, the activity of the outer mitochondrial membrane enzyme, CPT1, is inhibited using malonyl-CoA.[1] Total CPT activity (CPT1 and **CPT2**) is measured in the absence of the inhibitor, while **CPT2** activity is measured in its presence.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Tissue (Rat Liver Example)

This protocol describes the isolation of mitochondria from soft tissues like the liver using differential centrifugation.[6][8][9] All steps should be performed at 4°C with pre-chilled buffers and equipment to ensure mitochondrial integrity.[9][10]

Materials and Reagents:

- Mitochondrial Isolation Buffer (MIB): See Table 1 for recipe.
- Dounce homogenizer with a Teflon pestle.[6][8]
- Refrigerated centrifuge.
- Cheesecloth.[6]

Procedure:

- Euthanize the animal and immediately excise the liver. Place it into ice-cold MIB to wash away excess blood.[6]
- Mince the tissue finely with scissors in a fresh volume of ice-cold MIB.[6][9]

- Transfer the minced tissue and buffer to a Dounce homogenizer. Homogenize with 6-8 slow, deliberate strokes.[6]
- Transfer the homogenate to a centrifuge tube and centrifuge at 700-800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[6][9]
- Carefully collect the supernatant and transfer it to a new pre-chilled tube. Discard the pellet.
- Centrifuge the supernatant at 10,000-17,000 x g for 10-20 minutes at 4°C to pellet the mitochondria.[9]
- Discard the supernatant. Resuspend the mitochondrial pellet gently in fresh, ice-cold MIB and repeat the high-speed centrifugation (Step 6) to wash the mitochondria.
- After the final wash, discard the supernatant and resuspend the mitochondrial pellet in a minimal volume (e.g., 0.5-1.0 mL) of the desired assay buffer or a suitable mitochondrial resuspension buffer.[6][9]
- Keep the isolated mitochondria on ice and proceed immediately to protein concentration determination and enzyme activity assays.

Protocol 2: Determination of Mitochondrial Protein Concentration

It is essential to determine the protein concentration of the mitochondrial isolate to normalize the enzyme activity. The Bicinchoninic acid (BCA) assay is a common and suitable method.

Procedure:

- Perform a BCA protein assay using a commercial kit, following the manufacturer's instructions.
- Use a small aliquot of the mitochondrial suspension. It may be necessary to dilute the sample to fall within the linear range of the assay's standard curve.
- Measure the absorbance on a spectrophotometer or microplate reader.

- Calculate the protein concentration (in mg/mL) based on the standard curve.

Protocol 3: Spectrophotometric CPT2 Activity Assay

This forward assay measures **CPT2** activity by monitoring the CoA-SH dependent reduction of DTNB.^[7]

Materials and Reagents:

- CPT Assay Buffer: See Table 1 for recipe.
- Palmitoyl-CoA solution.
- L-Carnitine solution.
- DTNB solution.
- Malonyl-CoA solution (for CPT1 inhibition).
- Isolated mitochondria suspension (protein concentration adjusted to 0.1-0.5 mg/mL).
- Spectrophotometer or microplate reader capable of reading absorbance at 412 nm at a controlled temperature (e.g., 25-30°C).^[7]

Procedure:

- Set the spectrophotometer to 412 nm and equilibrate the measurement chamber/plate to 25°C or 30°C.^[7]
- Prepare the reaction mixture in a cuvette or 96-well plate. For each sample, prepare two reactions: one for total CPT activity and one for **CPT2** activity.
- For **CPT2** Activity: To the designated cuvette/well, add the CPT Assay Buffer, mitochondrial sample, DTNB, and Palmitoyl-CoA. Add 10 µM malonyl-CoA to inhibit CPT1. Incubate for 3-5 minutes.
- For Total CPT Activity: Prepare a parallel reaction but omit the malonyl-CoA.
- To initiate the reaction, add L-carnitine to the cuvette/well and mix immediately.

- Start monitoring the increase in absorbance at 412 nm continuously for 4-10 minutes, taking readings at regular intervals (e.g., every 30-60 seconds).^[7]
- A blank reaction omitting L-carnitine should be run to measure any background rate.

Data Analysis:

- Calculate the rate of change in absorbance per minute ($\Delta A_{412}/\text{min}$) from the linear portion of the curve.
- Subtract the rate of the blank reaction from the sample reaction rate.
- Calculate the enzyme activity using the Beer-Lambert law: Activity (nmol/min/mg) = $(\Delta A_{412}/\text{min} / \epsilon) * (\text{Reaction Volume} / \text{Sample Volume}) * (1 / \text{Protein Conc.}) * 10^6$
 - ϵ (Molar extinction coefficient of TNB): $13,600 \text{ M}^{-1}\text{cm}^{-1}$ ^{[5][7]}
 - Protein Conc.: Protein concentration in mg/mL.

Data Presentation

Quantitative data should be recorded and presented in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: Buffer and Reagent Recipes

Buffer/Reagent	Component	Concentration
Mitochondrial Isolation Buffer (MIB) [6]	Mannitol	220 mM
	Sucrose	70 mM
	HEPES	5 mM
	EGTA	1 mM
	pH	7.4
CPT Assay Buffer	HEPES	20 mM
	Sucrose	220 mM
	KCl	40 mM
	EGTA	1 mM
	BSA (fatty acid-free)	1.3 mg/mL
	pH	7.4
Stock Solutions	Palmitoyl-CoA	40 μ M (final)
	L-Carnitine	1 mM (final)
	DTNB	0.1 mM (final)

| | Malonyl-CoA | 10 μ M (final) |

Table 2: Example **CPT2** Activity Data This table provides a template for presenting experimental results.

Sample ID	Condition	Total CPT Activity (nmol/min/mg)	CPT2 Activity (nmol/min/mg)	% CPT2 Activity
Control 1	Vehicle	55.2 ± 4.1	41.5 ± 3.5	75.2%
Control 2	Vehicle	58.9 ± 5.3	43.1 ± 4.0	73.2%
Drug X (10 µM)	Treatment	30.1 ± 2.8	11.7 ± 1.9	38.9%

| **CPT2** Deficient | Patient Sample[\[11\]](#) | 25.6 ± 3.0 | 4.9 ± 0.9 | 19.2% |

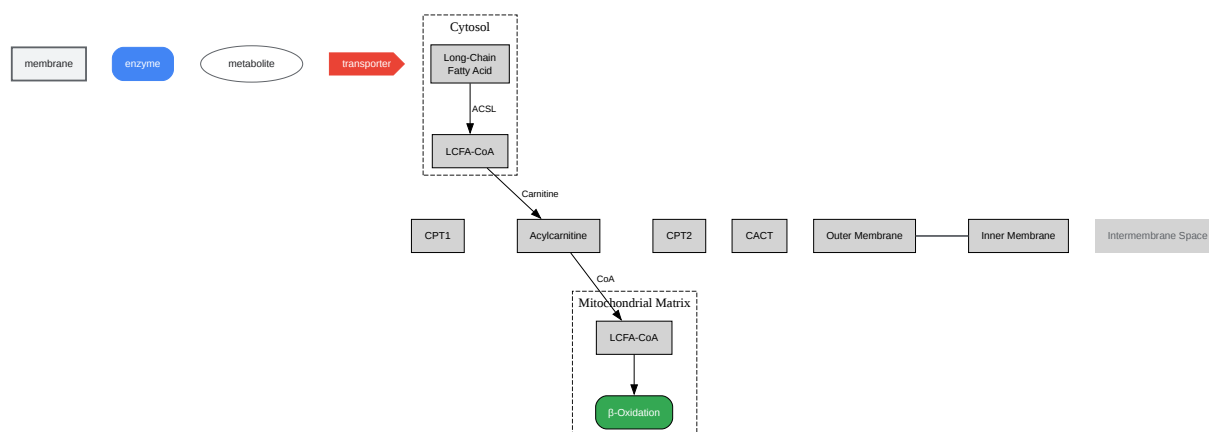
Visualizations

Diagrams are essential for illustrating complex biological processes and experimental procedures.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **CPT2** activity measurement.



[Click to download full resolution via product page](#)

Caption: The Carnitine Shuttle for fatty acid transport.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CPT2 carnitine palmitoyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cardiolipin Stabilizes and Increases Catalytic Efficiency of Carnitine Palmitoyltransferase II and Its Variants S113L, P50H, and Y479F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 9. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drexel.edu [drexel.edu]
- 11. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Measurement of Carnitine Palmitoyltransferase 2 (CPT2) Enzyme Activity in Isolated Mitochondria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381789#cpt2-enzyme-activity-measurement-in-isolated-mitochondria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com